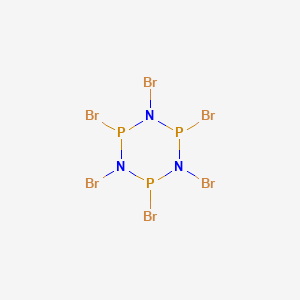
1,2,3,4,5,6-Hexabromo-1,3,5,2,4,6-triazatriphosphinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6-Hexabromo-1,3,5,2,4,6-triazatriphosphinane is a chemical compound known for its unique structure and properties It is a brominated derivative of triazatriphosphinane, characterized by the presence of six bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexabromo-1,3,5,2,4,6-triazatriphosphinane typically involves the bromination of triazatriphosphinane. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like chloroform or carbon tetrachloride at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-Hexabromo-1,3,5,2,4,6-triazatriphosphinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of partially or fully de-brominated derivatives.
Substitution: Formation of substituted triazatriphosphinane derivatives.
Scientific Research Applications
1,2,3,4,5,6-Hexabromo-1,3,5,2,4,6-triazatriphosphinane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-Hexabromo-1,3,5,2,4,6-triazatriphosphinane involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,5,6-Hexabromocyclohexane
- 2,2′,4,4′,5,6′-Hexabromobiphenyl
Uniqueness
1,2,3,4,5,6-Hexabromo-1,3,5,2,4,6-triazatriphosphinane is unique due to its triazatriphosphinane core structure, which distinguishes it from other brominated compounds. Its specific arrangement of bromine atoms and the presence of nitrogen and phosphorus atoms contribute to its distinct chemical and physical properties.
Properties
CAS No. |
14940-58-0 |
|---|---|
Molecular Formula |
Br6N3P3 |
Molecular Weight |
614.4 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexabromo-1,3,5,2,4,6-triazatriphosphinane |
InChI |
InChI=1S/Br6N3P3/c1-7-10(4)8(2)12(6)9(3)11(7)5 |
InChI Key |
CHJLOTDXOBOTTC-UHFFFAOYSA-N |
Canonical SMILES |
N1(P(N(P(N(P1Br)Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















